Enhanced Lipophilicity Compared to Non-Brominated Scaffold for Improved Membrane Permeability
The presence of the bromine substituent at the 5-position markedly increases the compound's lipophilicity. The computed logP (XLogP3) for the target compound is 1.3, which is 0.7 log units higher than the value of 0.6 for the non-brominated analog, 4-cyano-2-formylbenzoic acid [1][2]. In drug discovery, an increase of one log unit can roughly correlate with a 10-fold increase in a compound's partition coefficient, suggesting significantly improved membrane permeability for the brominated scaffold when incorporated into a lead molecule.
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 1.3 |
| Comparator Or Baseline | 4-Cyano-2-formylbenzoic acid (CAS 1260658-70-5): 0.6 |
| Quantified Difference | Δ = +0.7 log units, representing an approximate 5-fold increase in the octanol-water partition coefficient (logP). |
| Conditions | Computed by XLogP3 3.0 algorithm as reported by PubChem (2021.05.07 release). |
Why This Matters
This data allows medicinal chemists to select the brominated scaffold when higher innate membrane permeability is desired for intracellular targets, without the need for additional structural modifications.
- [1] PubChem. (2026). Compound summary for CID 121227732, 5-Bromo-4-cyano-2-formylbenzoic acid. National Library of Medicine. View Source
- [2] PubChem. (2026). Compound summary for CID 55264456, 4-Cyano-2-formylbenzoic acid. National Library of Medicine. View Source
